9-Fluoro-7-methylbenzo[c]acridine
Description
9-Fluoro-7-methylbenzo[c]acridine is a polycyclic aromatic heterocycle featuring a planar tricyclic acridine core substituted with a fluorine atom at position 9 and a methyl group at position 5. This compound is structurally related to benzacridines, which are known for their diverse biological activities, including anticancer, antimicrobial, and DNA-intercalating properties . The fluorine atom enhances metabolic stability and bioavailability by resisting oxidative degradation, while the methyl group may influence steric interactions with biological targets .
Properties
CAS No. |
482-41-7 |
|---|---|
Molecular Formula |
C18H12FN |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
9-fluoro-7-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-14-8-6-12-4-2-3-5-15(12)18(14)20-17-9-7-13(19)10-16(11)17/h2-10H,1H3 |
InChI Key |
JORZEHDIWUENBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=CC=CC=C3C2=NC4=C1C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluoro-7-methylbenzo[c]acridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the acridine ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of 9-Fluoro-7-methylbenzo[c]acridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents; often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated acridine derivatives.
Scientific Research Applications
Biology: The compound has been studied for its interactions with biological macromolecules, such as DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool in molecular biology research .
Medicine: Due to its anticancer properties, 9-Fluoro-7-methylbenzo[c]acridine is being investigated as a potential chemotherapeutic agent. It has shown promise in inhibiting the growth of certain cancer cell lines .
Industry: The compound is used in the development of fluorescent dyes and materials for visualization of biomolecules and in laser technologies .
Mechanism of Action
The primary mechanism of action of 9-Fluoro-7-methylbenzo[c]acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . Additionally, the compound can inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division . These interactions lead to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Structural and Functional Analogues
Mechanistic Comparisons
Anticancer Activity
- Topoisomerase II Inhibition :
Amsacrine and related acridine derivatives (e.g., compounds 6–9 in ) inhibit topoisomerase IIα, stabilizing DNA-topoisomerase complexes and inducing apoptosis. 9-Fluoro-7-methylbenzo[c]acridine is hypothesized to share this mechanism due to its planar structure and fluorine substitution enhancing DNA affinity . - DNA Intercalation: Fluorinated acridines exhibit stronger DNA binding than non-fluorinated analogs. For example, compound 7 () showed DNA intercalation, whereas amsacrine primarily acts via topoisomerase inhibition .
Metabolism and Toxicity
- 7-Methylbenz[c]acridine: Metabolized in rat liver and lung microsomes to epoxides and dihydrodiols, which are implicated in carcinogenicity .
- Fluorination and methylation may mitigate these effects by altering solubility and metabolic pathways .
Pharmacokinetic and Druglikeness Profiles
Table 2: Pharmacokinetic Comparisons
| Parameter | 9-Fluoro-7-methylbenzo[c]acridine (Predicted) | Amsacrine | 9-Chloro-8-fluoro-7-methyl-tetrahydroacridine |
|---|---|---|---|
| LogP | ~3.5 (moderate lipophilicity) | 2.1 | 2.8 |
| Hydrogen Bond Acceptors | 1 (F) | 4 (N, O) | 2 (Cl, F) |
| Metabolic Stability | High (fluorine resists oxidation) | Low (rapid metabolism) | Moderate |
| BBB Penetration | Likely poor (planar structure) | Poor | High (tetrahydro form enhances permeability) |
Biological Activity
9-Fluoro-7-methylbenzo[c]acridine is a member of the acridine family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological effects.
- Molecular Formula : C17H12FN
- Molecular Weight : 263.28 g/mol
- CAS Number : 482-41-7
The biological activity of 9-Fluoro-7-methylbenzo[c]acridine is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA and can lead to apoptosis in cancer cells. The planar aromatic structure of acridine derivatives allows for effective stacking between base pairs in the DNA helix, which is crucial for their anti-tumor properties .
Antitumor Activity
Recent studies have demonstrated that 9-Fluoro-7-methylbenzo[c]acridine exhibits significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| U937 (human lymphoma) | 0.90 | |
| A549 (lung carcinoma) | 59.12 | |
| HT-29 (colorectal) | 17.32 |
The compound has shown a mechanism involving inhibition of topoisomerase II, which is crucial for DNA replication and repair processes. The inhibition leads to increased DNA damage and subsequent cell death.
Other Biological Activities
In addition to its antitumor effects, 9-Fluoro-7-methylbenzo[c]acridine has been investigated for other biological activities:
- Antimicrobial Properties : Some studies suggest that acridine derivatives can exhibit antibacterial and antifungal activities, potentially through similar mechanisms of DNA intercalation.
- Anti-inflammatory Effects : Research indicates that certain acridine compounds may also possess anti-inflammatory properties, although specific data on 9-Fluoro-7-methylbenzo[c]acridine is limited.
Case Studies and Research Findings
-
Acridine Derivatives as Anticancer Agents :
A comprehensive review highlighted various acridine derivatives, including 9-Fluoro-7-methylbenzo[c]acridine, demonstrating their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest . -
Cytotoxicity Assessment :
In vitro studies have shown that this compound can significantly reduce cell viability in human cancer cell lines compared to standard chemotherapeutic agents like etoposide and 5-fluorouracil . -
Fluorescence Studies :
Enhanced fluorescence properties of acridine derivatives have been explored for their applications in bioimaging and drug delivery systems, indicating a multifaceted role in biomedical applications .
Q & A
Q. What are the standard synthetic routes for 9-Fluoro-7-methylbenzo[c]acridine, and what critical parameters influence yield and purity?
Synthesis typically involves multi-step reactions, starting with fluorinated acridine precursors. Key steps include:
- Precursor Selection : Use of 7-methylbenzo[c]acridine derivatives with reactive sites for fluorination (e.g., via electrophilic substitution or halogen exchange reactions) .
- Fluorination : Optimization of reaction temperature (often 80–120°C) and catalysts (e.g., KF or CsF in polar aprotic solvents) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Characterization : NMR (¹H/¹³C, fluorine coupling patterns), HPLC for purity validation, and mass spectrometry for molecular weight confirmation .
Q. How is the molecular structure of 9-Fluoro-7-methylbenzo[c]acridine characterized, and what analytical techniques are essential for confirming its conformation?
Q. What are the primary mechanisms by which 9-Fluoro-7-methylbenzo[c]acridine interacts with biological systems, particularly in anticancer research?
- DNA Intercalation : Planar acridine core inserts between DNA base pairs, disrupting replication and transcription .
- Enzyme Inhibition : Fluorine and methyl groups enhance binding to kinase domains (e.g., c-KIT) or histone deacetylases (HDACs), validated via enzyme inhibition assays .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms dose-dependent apoptosis in cancer cell lines (e.g., breast MCF-7, prostate PC3) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of 9-Fluoro-7-methylbenzo[c]acridine derivatives across different studies?
- Assay Standardization : Control variables like cell line origin (e.g., ATCC-certified lines), serum concentration, and incubation time .
- Orthogonal Validation : Cross-validate cytotoxicity results using MTT, resazurin, and clonogenic assays .
- Meta-Analysis : Pool data from multiple studies to identify trends, accounting for purity discrepancies (e.g., HPLC vs. LC-MS purity thresholds) .
Q. How can computational modeling optimize the design of 9-Fluoro-7-methylbenzo[c]acridine derivatives for targeted DNA interaction?
- Molecular Docking : Screen derivatives against DNA G-quadruplex structures (PDB: 1K8P) to predict binding affinity .
- MD Simulations : Simulate ligand-DNA complexes (20–100 ns trajectories) to assess stability of intercalation .
- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with IC₅₀ values to guide synthetic prioritization .
Q. What methodologies address challenges in synthesizing enantiomerically pure 9-Fluoro-7-methylbenzo[c]acridine derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
